(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid
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Overview
Description
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its complex structure, which includes an amino group, a phenyl group, and an acetic acid moiety. Its unique configuration and functional groups make it a subject of interest in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amide Bond: This step involves the reaction of (S)-2-Amino-3-phenylpropanoic acid with (S)-2-Phenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving yield.
Biocatalysis: Enzymes are used to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its interactions with biological molecules and its potential role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(®-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid: The enantiomer of the compound, which may have different biological activities.
(S)-2-Amino-3-phenylpropanoic Acid: A simpler analog that lacks the acetic acid moiety.
(S)-2-Phenylacetic Acid: Another analog that lacks the amino group.
Uniqueness
(S)-2-((S)-2-Amino-3-phenylpropanamido)-2-phenylacetic Acid is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H18N2O3/c18-14(11-12-7-3-1-4-8-12)16(20)19-15(17(21)22)13-9-5-2-6-10-13/h1-10,14-15H,11,18H2,(H,19,20)(H,21,22)/t14-,15-/m0/s1 |
InChI Key |
CENDSOALSUIALC-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(C2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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